molecular formula C7H10O6 B8678502 2,3-Diacetoxypropanoic acid

2,3-Diacetoxypropanoic acid

Cat. No. B8678502
M. Wt: 190.15 g/mol
InChI Key: DBCZFJFZKAQGSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08124806B2

Procedure details

Acetyl chloride (500 ml) was added dropwise without stirring to the gummy like mass of lithium 2,3-dihyroxypropanoate (13) (171 g, 1.51 mole). The gummy like mass dissolved slowly and the mixture was left for 24 h at ambient temperature. Then the mixture was stirred and heated to reflux for 6 h. After cooling the mixture was diluted with ethyl acetate (700 ml) and filtered through a tight glass filter (por. G4). The filtrate was evaporated to a oil, which was dissolved in ethyl acetate (750 ml) and washed with water (2×70 ml, pH=2). After drying over magnesium sulfate and treatment with activated charcoal (1.5 g) the mixture was filtered. The filtrate was evaporated to a light orange coloured oil. Yield (crude) 218 g (75%).
Quantity
500 mL
Type
reactant
Reaction Step One
Name
lithium 2,3-dihyroxypropanoate
Quantity
171 g
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].[OH:5][CH:6]([CH2:10][OH:11])[C:7]([O-:9])=[O:8].[Li+].[C:13](OCC)(=[O:15])[CH3:14]>>[C:1]([O:5][CH:6]([CH2:10][O:11][C:13](=[O:15])[CH3:14])[C:7]([OH:9])=[O:8])(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Two
Name
lithium 2,3-dihyroxypropanoate
Quantity
171 g
Type
reactant
Smiles
OC(C(=O)[O-])CO.[Li+]
Step Three
Name
Quantity
700 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
Then the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
The gummy like mass dissolved slowly
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture
FILTRATION
Type
FILTRATION
Details
filtered through a tight glass
FILTRATION
Type
FILTRATION
Details
filter (por. G4)
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to a oil, which
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in ethyl acetate (750 ml)
WASH
Type
WASH
Details
washed with water (2×70 ml, pH=2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulfate and treatment with activated charcoal (1.5 g) the mixture
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to a light orange coloured oil
CUSTOM
Type
CUSTOM
Details
Yield (crude) 218 g (75%)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C(C)(=O)OC(C(=O)O)COC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.